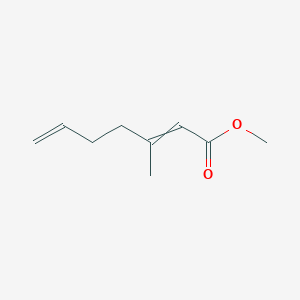

Methyl 3-methylhepta-2,6-dienoate

説明

Methyl 3-methylhepta-2,6-dienoate is a conjugated dienoate ester characterized by a hepta-2,6-dienoate backbone with a methyl substituent at position 2. Its structure (Fig. 1) features two conjugated double bonds (C2–C3 and C6–C7), which confer reactivity in cycloadditions, allylic alkylations, and annulation reactions.

Synthesis: The compound is synthesized via palladium-catalyzed allylic alkylation using enol triflates or nonaflates as electrophiles. Typical yields range from 50% to 64% after purification by flash column chromatography . Reaction conditions involve Pd₂dba₃·CHCl₃ as a catalyst and sodium formate as a base in dimethylacetamide (DMA) .

Applications: It serves as a key intermediate in palladium-catalyzed cascade reactions for synthesizing tri- and tetrasubstituted alkenes, enabling access to complex cyclic frameworks .

特性

分子式 |

C9H14O2 |

|---|---|

分子量 |

154.21 g/mol |

IUPAC名 |

methyl 3-methylhepta-2,6-dienoate |

InChI |

InChI=1S/C9H14O2/c1-4-5-6-8(2)7-9(10)11-3/h4,7H,1,5-6H2,2-3H3 |

InChIキー |

WOBWPSXUTDVQIO-UHFFFAOYSA-N |

正規SMILES |

CC(=CC(=O)OC)CCC=C |

製品の起源 |

United States |

類似化合物との比較

Methyl Nerate (Methyl (2Z)-3,7-dimethylocta-2,6-dienoate)

- Structure: Features an octa-2,6-dienoate backbone with methyl groups at C3 and C6. The (2Z) configuration introduces steric effects influencing reactivity.

- Synthesis : Prepared via esterification of cis-geranic acid; yields up to 99% under optimized conditions .

- Properties : Molecular weight = 182.26 g/mol; XLogP = 3.4; TPSA = 26.3 Ų .

- Applications: Used in fragrance industries and as a monoterpenoid precursor in biosynthesis studies .

- Key Difference: The additional methyl group at C7 and extended carbon chain enhance lipophilicity compared to Methyl 3-methylhepta-2,6-dienoate.

Methyl 6-Acetoxymethyl-hepta-2,6-dienoate

- Structure : Contains an acetoxymethyl substituent at C6, introducing polar functional groups.

- Synthesis : Employed in Pd-catalyzed annulation with active methylene compounds to form cyclohexane derivatives. Yields and conditions vary depending on electrophile choice .

- Applications : Key substrate for synthesizing erythramine alkaloids via allylic alkylation/Michael addition cascades .

- Key Difference : The acetoxymethyl group increases electrophilicity at C6, enabling nucleophilic attacks absent in the 3-methyl-substituted analogue.

Melithiazol L (Methyl (2E,6E)-3,5-dimethoxy-7-[thiazolyl]-4-methylhepta-2,6-dienoate)

- Structure : Integrates methoxy groups at C3/C5 and a thiazole ring at C7, significantly increasing molecular complexity.

- Properties: Higher molecular weight (~400–450 g/mol) and polarity (due to thiazole and methoxy groups) compared to simpler dienoates.

- Applications: Investigated for antimicrobial activity due to thiazole moieties, a feature absent in Methyl 3-methylhepta-2,6-dienoate .

(2E,6E)-Methyl 3,7-dimethyl-8-oxoocta-2,6-dienoate

- Structure : Includes a ketone at C8 and methyl groups at C3/C7.

- Synthesis : Produced via rhodium-catalyzed cyclization; yields ~25% due to steric challenges in ketone formation .

- Applications: Intermediate in cyclopentanoid synthesis; the C8 ketone enables further functionalization (e.g., reductions or condensations) .

- Key Difference : The 8-oxo group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.

Data Table: Comparative Analysis of Key Compounds

Key Findings and Insights

- Substituent Effects: Methyl groups at C3 (Methyl 3-methylhepta-2,6-dienoate) enhance steric hindrance, affecting regioselectivity in allylic alkylations. In contrast, polar groups (e.g., acetoxymethyl or thiazole) increase electrophilicity and biological activity .

- Synthetic Accessibility: Yields vary widely (25–99%), influenced by steric factors (e.g., ketone formation in oxo-dienoates) and catalyst choice (Pd vs. Rh) .

- Applications: Simpler dienoates (e.g., Methyl 3-methylhepta-2,6-dienoate) are preferred in catalysis, while complex derivatives (e.g., Melithiazol L) are explored for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。